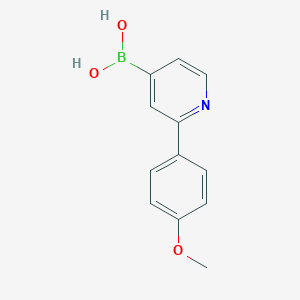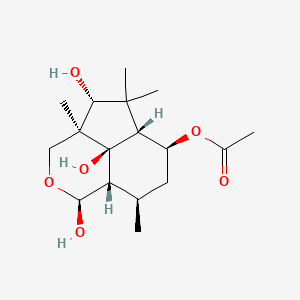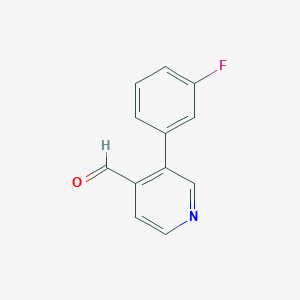![molecular formula C13H23NO2 B14090907 [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate typically involves multiple steps, starting from readily available precursors One common method includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
科学的研究の応用
Chemistry
In chemistry, [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other structures with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. Its aziridine ring can form covalent bonds with nucleophiles in biological systems, providing insights into reaction mechanisms and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties. Research may focus on its use as an anticancer agent, given the reactivity of aziridines with DNA.
Industry
Industrially, the compound can be used in the synthesis of polymers and materials with specific properties
作用機序
The mechanism of action of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate involves its interaction with nucleophiles, leading to covalent bond formation. The aziridine ring’s strain makes it highly reactive, allowing it to open and form stable adducts with various biological molecules. This reactivity can be harnessed to inhibit enzymes or modify proteins, providing a basis for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Epoxide: A three-membered oxygen-containing ring with similar reactivity.
Cyclopropane: A three-membered carbon ring that shares the strain and reactivity characteristics.
Uniqueness
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate stands out due to its combination of an aziridine ring with a pent-2-enyl chain and an acetate group. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and research. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility compared to simpler analogs.
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
[3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate |
InChI |
InChI=1S/C13H23NO2/c1-10(8-9-16-11(2)15)6-7-12-13(3,4)14(12)5/h8,12H,6-7,9H2,1-5H3 |
InChIキー |
IKXGGDPTPVSXQR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC(=O)C)CCC1C(N1C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)

![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090865.png)
![6-(4-methylphenyl)-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14090868.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
